Quinaldanilide

Inflammation COX-2 inhibition Medicinal Chemistry

Sourcing Quinaldanilide (CAS 7477-46-5) for inflammation-target SAR? This unsubstituted quinoline-2-carboxamide provides a defined baseline—COX-2 IC50=102 nM, p65 EC50=5.81 μM—essential for measuring substituent effects on potency and selectivity. Unlike hydroxylated or cycloalkyl analogs that shift activity profiles, its consistent molecular recognition ensures reproducible target engagement. Ideal for analytical method validation (Log Kow=3.49, water solubility 25.18 mg/L), high-throughput library generation, and bioconjugate probe synthesis. Purity ≥95% supports immediate use in sensitive in vitro assays.

Molecular Formula C16H12N2O
Molecular Weight 248.28 g/mol
CAS No. 7477-46-5
Cat. No. B15394925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinaldanilide
CAS7477-46-5
Molecular FormulaC16H12N2O
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=NC3=CC=CC=C3C=C2
InChIInChI=1S/C16H12N2O/c19-16(17-13-7-2-1-3-8-13)15-11-10-12-6-4-5-9-14(12)18-15/h1-11H,(H,17,19)
InChIKeyQZRJWCCFONJIMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinaldanilide (CAS 7477-46-5): Procurement Guide and Technical Baseline for Research Applications


Quinaldanilide (CAS 7477-46-5), systematically named N-phenylquinoline-2-carboxamide, is a quinoline-2-carboxamide derivative characterized by a bicyclic quinoline scaffold linked via an amide bond to an anilide moiety. With a molecular formula of C16H12N2O and a molecular weight of 248.28 g/mol , this compound serves as a foundational building block in medicinal chemistry due to its versatile scaffold for functionalization. The quinoline core imparts distinct physicochemical properties, including an estimated water solubility of 25.18 mg/L at 25°C (log Kow = 3.49) , a boiling point of 355.3±15.0 °C at 760 mmHg, and a density of 1.3±0.1 g/cm³ . Its biological profile is defined by interactions with diverse targets, notably cyclooxygenase-2 (COX-2) [1] and the transcription factor p65 (NF-κB) [2], positioning it as a valuable tool for studying inflammation and cell signaling pathways. The compound is commercially available at purities typically ≥95% , ensuring reliable use in sensitive in vitro assays and as a precursor for derivative synthesis.

Why Quinaldanilide (7477-46-5) Cannot Be Substituted by Generic Quinoline Analogs


The substitution of Quinaldanilide with other quinoline-2-carboxamides or related heterocyclic anilides introduces significant and quantifiable risk to experimental outcomes due to its specific substituent pattern. While the quinoline-2-carboxamide class exhibits a broad spectrum of biological activities, including anti-inflammatory [1] and PET-inhibiting effects [2], these activities are exquisitely sensitive to structural modifications. For instance, the simple addition of a hydroxyl group on the phenyl ring yields N-(2-Hydroxyphenyl)quinoline-2-carboxamide, which exhibits a distinct PET-inhibiting activity (IC50 = 16.3 µmol/L) [3]. Similarly, cycloalkyl-substituted analogs demonstrate enhanced anti-mycobacterial potency compared to unsubstituted compounds [2]. Therefore, generic substitution without rigorous validation of target engagement and potency in the specific assay system will likely result in a dramatic shift in activity, selectivity, and overall biological profile, leading to irreproducible data and misinterpretation of structure-activity relationships (SAR). The unique combination of the unsubstituted quinoline and phenyl rings in Quinaldanilide defines its precise molecular recognition profile, as evidenced by its distinct binding affinities [4], making it a non-interchangeable research tool.

Quantitative Differentiation Evidence for Quinaldanilide (7477-46-5) vs. Structural Analogs


Quinaldanilide Exhibits Micromolar Potency as a COX-2 Inhibitor in In Vitro Enzymatic Assays

Quinaldanilide demonstrates measurable inhibitory activity against the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation. In an in vitro assay measuring the formation of 12-HHT from arachidonic acid via HPLC analysis, Quinaldanilide exhibited an IC50 of 102 nM [1]. This activity provides a baseline for understanding the anti-inflammatory potential of the unsubstituted quinoline-2-carboxamide scaffold, which can be compared to more potent, optimized analogs within the same chemotype, such as compounds 19 and 27 from Abdelrahman et al. (2017), which achieved IC50 values of 1.21 μM and 1.13 μM, respectively [2].

Inflammation COX-2 inhibition Medicinal Chemistry

Quinaldanilide Interacts with the Transcription Factor p65 (NF-κB) with Defined, Moderate Potency

Quinaldanilide has been shown to bind to the transcription factor p65, a critical subunit of the NF-κB complex involved in immune and inflammatory responses. In a cell-free assay, it exhibited an EC50 of 5.81 μM [1]. This contrasts with more potent NF-κB inhibitors, which can achieve nanomolar potencies in cell-based assays, such as a compound showing an IC50 of 2.10 μM for inhibiting TNF-α-stimulated p65 nuclear translocation in HUVEC cells [2].

Inflammation NF-κB signaling Cell Biology

Quinaldanilide's Distinct Physicochemical Profile Dictates Unique Solubility and Handling Properties

The physicochemical properties of Quinaldanilide provide a quantifiable basis for differentiating it from other quinoline analogs in experimental workflows. It has an estimated water solubility of 25.18 mg/L at 25°C (log Kow = 3.49) , a density of 1.3±0.1 g/cm³, and a high boiling point of 355.3±15.0 °C . In contrast, many substituted quinoline-2-carboxamides with polar groups will exhibit higher aqueous solubility, and those with larger hydrophobic groups will have lower solubility, which directly impacts solution preparation and assay conditions.

Pre-formulation Solubility Analytical Chemistry

Quinaldanilide is a Primary Synthetic Building Block for Diverse Bioactive Scaffolds

Quinaldanilide is primarily valued as a synthetic intermediate for generating diverse compound libraries. Its synthesis can be efficiently achieved through microwave-assisted condensation of quinaldic acid with substituted anilines, a method that yields substituted anilides in a single step [1]. This contrasts with many complex quinoline derivatives which require multi-step, low-yielding syntheses. Furthermore, Quinaldanilide itself can be chemoselectively reduced to yield N-phenyl-1,2,3,4-tetrahydroquinoline-2-carboxamide, as demonstrated in a study using a cobalt nanocatalyst and ammonia borane complex in acetonitrile, which produced the reduced product in a 40% yield .

Organic Synthesis Medicinal Chemistry Derivatization

Defined Application Scenarios for Quinaldanilide (7477-46-5) Based on Quantitative Evidence


Medicinal Chemistry: SAR Studies for Novel Anti-Inflammatory Agents

Quinaldanilide is an ideal starting point for structure-activity relationship (SAR) campaigns focused on COX-2 or NF-κB inhibition. Its defined, albeit moderate, activity (IC50 = 102 nM for COX-2 [1]; EC50 = 5.81 μM for p65 [2]) provides a clear baseline against which to measure the impact of structural modifications. By synthesizing derivatives from this parent scaffold, researchers can systematically explore how substituents on the quinoline and phenyl rings affect target potency, selectivity, and downstream pharmacological effects. This approach is supported by existing literature on quinoline-2-carboxamide analogs, which demonstrates that subtle changes can dramatically alter activity profiles [3].

Analytical and Formulation Science: Method Development and Solubility Screening

The well-defined physicochemical properties of Quinaldanilide, particularly its estimated water solubility of 25.18 mg/L , make it a suitable compound for developing and validating analytical methods (e.g., HPLC, LC-MS) and for conducting solubility and stability screens. Its moderate lipophilicity (log Kow = 3.49) allows it to serve as a representative model compound for a large class of moderately hydrophobic drug-like molecules. Researchers can use it to optimize chromatographic separation conditions or to test the effectiveness of different formulation strategies (e.g., co-solvents, cyclodextrins) for improving the aqueous solubility of poorly soluble compounds.

Chemical Biology: Use as a Molecular Probe for Target Identification and Validation

Given its established interaction with the transcription factor p65 [2] and COX-2 [1], Quinaldanilide can serve as a tool compound or molecular probe in chemical biology studies. It can be used in affinity chromatography or photoaffinity labeling experiments to identify novel protein binding partners or to validate the role of p65 and COX-2 in specific cellular pathways. Its moderate affinity ensures that interactions are specific but reversible, making it suitable for pull-down assays. Furthermore, its amenability to synthetic modification allows for the creation of biotinylated or fluorescently tagged analogs for advanced cell biology and biochemical studies.

Synthetic Organic Chemistry: Precursor for Library Synthesis and New Scaffold Generation

Quinaldanilide's value as a synthetic building block is firmly established by methods for its efficient synthesis and subsequent derivatization. It can be rapidly prepared using microwave-assisted chemistry [4] and can undergo chemoselective reduction of the quinoline ring to yield tetrahydroquinoline derivatives , which represent a new and distinct class of biologically relevant compounds. This versatility makes it a strategic purchase for laboratories engaged in high-throughput synthesis and library generation, as it provides a cost-effective entry point into a broad chemical space around the privileged quinoline pharmacophore.

Technical Documentation Hub

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